molecular formula C19H26N4O2S B2572717 N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-42-0

N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No. B2572717
CAS RN: 689266-42-0
M. Wt: 374.5
InChI Key: NJVOOBORJHAZHH-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized and characterized to explore their potential as diuretic, antihypertensive, and antidiabetic agents. One study discusses the synthesis of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats, with some compounds showing significant activity compared to standard drugs (Rahman et al., 2014).

Antimalarial and COVID-19 Applications

Another research effort focused on antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. The study identified compounds with excellent antimalarial activity and evaluated their ADMET properties, suggesting potential applications against COVID-19 (Fahim & Ismael, 2021).

Novel Synthesis Approaches

A general method was developed for synthesizing a class of N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, applicable in both single compound and parallel synthesis, enhancing the efficiency of producing these compounds (Zhou et al., 2004).

Carbonic Anhydrase Inhibition

Research into halogenated sulfonamides aimed at inhibiting the tumor-associated carbonic anhydrase IX isoform has led to the identification of compounds with potent inhibitory effects. This work suggests a pathway to designing more potent and selective inhibitors with potential antitumor applications (Ilies et al., 2003).

Antimicrobial and Anticancer Activities

Quinazolin-4-yl-aminobenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies demonstrate the potential of quinazoline derivatives in treating microbial infections and certain cancers, highlighting the importance of structural modifications to enhance biological activity (Kumar et al., 2018).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c24-17(21-13-14-7-6-12-25-14)10-2-1-5-11-20-18-15-8-3-4-9-16(15)22-19(26)23-18/h3-4,8-9,14H,1-2,5-7,10-13H2,(H,21,24)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOOBORJHAZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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